Potassium (4-ethylphenyl)trifluoroboranuide
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Overview
Description
Potassium (4-ethylphenyl)trifluoroboranuide is an organoboron compound with the chemical formula C8H9BF3K. It is a member of the potassium organotrifluoroborate family, which has gained significant attention due to its diverse applications in various fields of research and industry. This compound is known for its stability, ease of handling, and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-ethylphenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenylboronic acid with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-ethylphenyl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: It can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
Potassium (4-ethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium (4-ethylphenyl)trifluoroboranuide involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound’s boron atom forms a complex with the metal catalyst, facilitating the transfer of the 4-ethylphenyl group to the target molecule. This process is crucial in cross-coupling reactions like Suzuki-Miyaura coupling, where the compound helps form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
Uniqueness
Potassium (4-ethylphenyl)trifluoroboranuide is unique due to its specific substituent, the 4-ethylphenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other potassium organotrifluoroborates, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
potassium;(4-ethylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIINFZVJLVXSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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